2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a benzyloxyprop-1-enyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene. One common method is the hydroboration-oxidation reaction, where an alkene is treated with a borane reagent to form a trialkylborane intermediate, which is then oxidized to yield the desired boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Benzyloxypropanol or benzyloxyphenol.
Reduction: Benzyloxypropane.
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. This coordination ability allows the compound to act as a versatile intermediate in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzyloxyprop-1-enyl group.
2-[(E)-3-(4-Methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a methoxy-substituted phenyl group.
Uniqueness
2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxyprop-1-enyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C16H23BO3 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxyprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)11-8-12-18-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3 |
InChI Key |
BTARFBQKFDEYQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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